molecular formula C14H19FN2O B4434454 N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide

Cat. No. B4434454
M. Wt: 250.31 g/mol
InChI Key: WHBPWDBJPCRSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2013 and has since been studied for its pharmacological properties.

Mechanism of Action

N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide acts as a CB1 receptor agonist, which means that it binds to and activates the receptor. This leads to the modulation of various physiological processes such as pain perception, mood regulation, and appetite control.
Biochemical and Physiological Effects:
Studies have shown that N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide has both central and peripheral effects on the body. It has been found to induce analgesia, reduce anxiety, and increase appetite in animal models. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide in laboratory experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the receptor's function. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids.

Future Directions

There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide. One area of research is its potential use in pain management. It has been found to have analgesic effects in animal models and may be a promising alternative to traditional pain medications. Another area of research is its potential use in the treatment of psychiatric disorders such as anxiety and depression. N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide has been found to have anxiolytic effects and may be useful in the development of new treatments for these disorders. Additionally, further research is needed to understand the long-term effects of N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide on the body and its potential for abuse.
In conclusion, N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide is a synthetic cannabinoid that has potential therapeutic applications in various fields. Its high affinity for the CB1 receptor makes it a useful tool for studying the receptor's function. Future research may lead to the development of new treatments for pain management and psychiatric disorders. However, further studies are needed to fully understand its effects on the body and its potential for abuse.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-(1-piperidinyl)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pain management. It has been found to have a high affinity for the cannabinoid receptor CB1, which is involved in the regulation of pain, mood, and appetite.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBPWDBJPCRSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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